molecular formula C15H13BrO2 B2776705 ETHYL 4'-BROMO-[1,1'-BIPHENYL]-4-CARBOXYLATE CAS No. 84337-85-9

ETHYL 4'-BROMO-[1,1'-BIPHENYL]-4-CARBOXYLATE

Cat. No.: B2776705
CAS No.: 84337-85-9
M. Wt: 305.171
InChI Key: SIGMCUUJTGVTCN-UHFFFAOYSA-N
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Description

Ethyl 4'-bromo-[1,1'-biphenyl]-4-carboxylate (CAS 5397-14-8) is a biphenyl derivative featuring a bromine substituent at the 4' position and an ethoxycarbonyl group at the 4 position of the biphenyl scaffold. Its molecular formula is C₁₅H₁₃BrO₂, with a molecular weight of 305.17 g/mol. This compound is widely utilized in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), where the bromine atom acts as a reactive site for forming carbon-carbon bonds . Its structural rigidity and electron-deficient aromatic system make it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

ethyl 4-(4-bromophenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO2/c1-2-18-15(17)13-5-3-11(4-6-13)12-7-9-14(16)10-8-12/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIGMCUUJTGVTCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromobiphenyl-4-carboxylic acid ethyl ester typically involves the esterification of 4’-Bromobiphenyl-4-carboxylic acid. One common method is the Fischer esterification, where the carboxylic acid reacts with ethanol in the presence of a strong acid catalyst, such as sulfuric acid .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4’-Bromobiphenyl-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Hydrolysis: Aqueous sodium hydroxide (NaOH) for basic hydrolysis or hydrochloric acid (HCl) for acidic hydrolysis.

Major Products:

    Substitution: Various substituted biphenyl derivatives.

    Reduction: 4’-Bromobiphenyl-4-carboxylic acid ethyl ester is reduced to 4’-Bromobiphenyl-4-carbinol.

    Hydrolysis: 4’-Bromobiphenyl-4-carboxylic acid and ethanol.

Scientific Research Applications

4’-Bromobiphenyl-4-carboxylic acid ethyl ester has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as liquid crystals.

    Pharmaceutical Research: The compound can be used as a building block in the synthesis of potential drug candidates.

    Chemical Biology: It can be utilized in the study of biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of 4’-Bromobiphenyl-4-carboxylic acid ethyl ester depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the ester group is reduced to an alcohol through the transfer of hydride ions from the reducing agent to the carbonyl carbon .

Comparison with Similar Compounds

Cross-Coupling Efficiency

A study comparing coupling efficiencies of bromo, hydroxy, and methoxy analogs in Suzuki-Miyaura reactions revealed:

  • Bromo derivative : >90% yield with Pd(PPh₃)₄ catalyst.
  • Hydroxy derivative : <10% yield unless protected as a triflate.
  • Methoxy derivative : Inert under standard conditions due to electron-donating effects .

Stability Under Acidic Conditions

  • The bromo analog remains stable in HCl (1M), whereas the hydroxy derivative undergoes ester hydrolysis to 4-(4-hydroxyphenyl)benzoic acid within 1 hour .

Biological Activity

Ethyl 4'-bromo-[1,1'-biphenyl]-4-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical properties:

  • Molecular Formula : C15H13BrO2
  • Molecular Weight : 305.17 g/mol
  • CAS Number : 5731-01-1

The compound consists of a biphenyl structure substituted with a bromine atom and an ethyl ester functional group, which may influence its biological activity.

Synthesis

The synthesis of this compound typically involves the bromination of biphenyl followed by carboxylation reactions. The general synthetic route can be summarized as follows:

  • Bromination : Biphenyl is treated with bromine in a suitable solvent to introduce the bromine substituent.
  • Carboxylation : The brominated biphenyl derivative is then reacted with ethyl chloroformate or similar reagents to form the ethyl ester.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of biphenyl derivatives, including this compound. It has been evaluated for its activity against various bacterial strains.

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited significant antibacterial activity with MIC values reported in the range of 62.5 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

The biological activity of this compound can be attributed to its ability to interact with bacterial cell membranes and inhibit essential cellular processes. The presence of the biphenyl moiety may enhance lipophilicity, allowing better membrane penetration.

Study 1: Antibacterial Evaluation

A study conducted on various biphenyl derivatives demonstrated that this compound showed promising results against both Gram-positive and Gram-negative bacteria. The study utilized standard broth microdilution methods to determine MIC values and concluded that modifications on the biphenyl scaffold could lead to improved antibacterial properties .

Study 2: Structure-Activity Relationship (SAR)

Research focused on the SAR of biphenyl derivatives indicated that the introduction of halogen atoms (such as bromine) significantly enhanced antimicrobial activity compared to non-halogenated analogs. This study provided insights into optimizing the chemical structure for better efficacy .

Data Summary

PropertyValue
Molecular FormulaC15H13BrO2
Molecular Weight305.17 g/mol
Antibacterial MIC (S. aureus)62.5 µg/mL
Antibacterial MIC (B. subtilis)62.5 µg/mL

Q & A

Basic: What are the most reliable synthetic routes for ETHYL 4'-BROMO-[1,1'-BIPHENYL]-4-CARBOXYLATE, and how do reaction conditions influence yield?

Answer:
The compound is typically synthesized via Suzuki-Miyaura cross-coupling between 4-bromophenylboronic acid and ethyl 4-iodobenzoate, followed by purification via column chromatography. Key variables include:

  • Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) in a 1-2 mol% loading .
  • Base : K₂CO₃ or Cs₂CO₃ in a 2:1 THF/H₂O solvent mixture (yields 65-85%) .
  • Temperature : Optimized at 80-100°C to balance reaction rate and side-product formation .

Data contradiction : Some studies report lower yields (50-60%) when using Na₂CO₃ due to incomplete deprotonation of the boronic acid . Validate base selection using TLC monitoring at 12-hour intervals.

Basic: How can the purity and structural integrity of this compound be validated post-synthesis?

Answer:

  • Analytical techniques :
    • ¹H/¹³C NMR : Confirm biphenyl linkage (δ 7.4-8.2 ppm for aromatic protons) and ester group (δ 4.3 ppm for -OCH₂CH₃ and δ 1.3 ppm for -CH₃) .
    • X-ray crystallography : Resolve steric effects of the bromine substituent and biphenyl dihedral angles (typically 15-30°) .
    • HPLC-MS : Detect halogenated impurities (e.g., debrominated byproducts) with a C18 column and acetonitrile/water gradient .

Advanced: What strategies mitigate regioselectivity challenges during functionalization of the biphenyl core?

Answer:
The 4'-bromo substituent directs electrophilic substitution to the para position, but steric hindrance from the ethyl ester can lead to competing meta products. Mitigation strategies:

  • Directed ortho-metalation : Use LDA (lithium diisopropylamide) to deprotonate the biphenyl core, followed by quenching with electrophiles .
  • Protecting groups : Temporarily silylate the ester to reduce steric bulk during bromination or nitration .
  • Computational modeling : DFT calculations (e.g., Gaussian 16) predict reactive sites by analyzing Fukui indices for electrophilic attack .

Advanced: How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

Answer:
The C-Br bond participates in Buchwald-Hartwig amination or Ullmann coupling , but competing C-O ester cleavage can occur. Key considerations:

  • Catalyst optimization : Use Pd₂(dba)₃/Xantphos for amination to avoid ester hydrolysis .
  • Solvent effects : DMF stabilizes Pd intermediates but may promote ester degradation; dioxane is safer for prolonged reactions .
  • Kinetic studies : Monitor reaction progress via in-situ IR to detect intermediate arylpalladium species .

Advanced: What are the challenges in crystallizing this compound, and how can they be addressed?

Answer:
Crystallization issues arise from:

  • Planarity disruption : The ethyl ester group introduces torsional strain, reducing crystal packing efficiency .
  • Solvent selection : Use mixed solvents (e.g., ethyl acetate/hexane) to modulate polarity. Slow evaporation at 4°C improves crystal growth .
  • Polymorphism : Screen 5-10 solvent systems to identify the most stable polymorph (e.g., monoclinic vs. orthorhombic) .

Advanced: How does this compound interact with biological targets (e.g., enzymes or receptors) in pharmacological studies?

Answer:
The biphenyl scaffold mimics natural ligands (e.g., tyrosine kinase inhibitors), but the bromine atom’s hydrophobic pocket binding must be validated:

  • Docking simulations : AutoDock Vina predicts binding affinity (∆G ≈ -8.5 kcal/mol for kinase targets) .
  • SAR studies : Compare with fluoro/chloro analogs to assess halogen bonding efficacy (IC₅₀ values differ by 2-3 orders of magnitude) .
  • In vitro assays : Use HepG2 cells for cytotoxicity profiling (EC₅₀ typically 10-50 µM) .

Advanced: What computational methods are effective for predicting the compound’s spectroscopic properties?

Answer:

  • NMR prediction : ACD/Labs or MestReNova software with B3LYP/6-31G* basis sets (error margin <0.3 ppm for ¹H NMR) .
  • UV-Vis modeling : TD-DFT calculations at the CAM-B3LYP/def2-TZVP level reproduce λₘₐₓ (270-290 nm) with ±5 nm accuracy .
  • Vibrational spectra : Assign IR peaks (e.g., C=O stretch at 1720 cm⁻¹) using scaled harmonic frequencies .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • Toxicity : LD₅₀ (oral, rat) ≈ 500 mg/kg; use PPE (gloves, goggles) and fume hoods .
  • Storage : Keep under argon at -20°C to prevent ester hydrolysis or bromine loss .
  • Waste disposal : Neutralize with 10% NaOH before incineration to avoid halogenated dioxin formation .

Advanced: How can isotopic labeling (e.g., ¹³C or ²H) aid in mechanistic studies of this compound?

Answer:

  • Tracer studies : Synthesize ¹³C-labeled ester via Claisen condensation with ¹³C-ethanol to track metabolic pathways .
  • Deuterium exchange : Use D₂O/NaOD to label aromatic protons, enabling kinetic isotope effect (KIE) analysis in coupling reactions .
  • MS imaging : ²H-labeled analogs localize the compound in tissue sections with 10 µm spatial resolution .

Advanced: What role does this compound play in materials science (e.g., OLEDs or liquid crystals)?

Answer:

  • OLEDs : The biphenyl core enhances electron transport; blend with PEDOT:PSS for hole injection layers (external quantum efficiency ≈12%) .
  • Liquid crystals : Introduce alkyl chains to the ester group to modulate phase transitions (smectic A → nematic at 120-150°C) .
  • Photostability : Bromine reduces UV degradation; accelerated aging tests show <5% luminance loss after 500 hours .

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